molecular formula C22H25N3O B2371394 1-(4-ethylphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847394-61-0

1-(4-ethylphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2371394
CAS No.: 847394-61-0
M. Wt: 347.462
InChI Key: LWAHWRYZQQKHCM-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H25N3O and its molecular weight is 347.462. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

  • Microwave-Assisted Synthesis of Tri-Heterocyclic Benzothiazole Derivatives : A study by Bhoi et al. (2016) describes a one-pot, microwave-assisted synthesis method for creating novel benzothiazole derivatives. These compounds exhibit significant antibacterial and antioxidant activities, highlighting their potential in developing new pharmaceuticals and organic materials (Bhoi, Borad, Pithawala, & Patel, 2016).

  • Synthesis of Pyrrole Derivatives : Research by Ivan et al. (2021) focuses on designing pyrrole derivatives as chemical analogs of 1,4-dihydropyridines drugs, potentially useful as calcium channel blockers. This synthesis involves the reaction of activated alkynes with benzimidazolium bromide, emphasizing the role of similar chemical structures in medicinal chemistry (Ivan, Dumitrascu, Anghel, Ancuceanu, Shova, Dumitrescu, Draghici, Olaru, Nițulescu, Dinu, & Bărbuceanu, 2021).

Medicinal Chemistry Applications

Material Science Applications

  • Synthesis of Polyimides : Wenjuan et al. (2017) investigated the thermal imidization process of polyimide films derived from benzimidazole compounds. This research provides insights into the fabrication of high-performance polymers for various industrial applications (Wenjuan, Chen, Zhang, Yang, & Liu, 2017).

Properties

IUPAC Name

1-(4-ethylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-4-16-9-11-18(12-10-16)24-14-17(13-21(24)26)22-23-19-7-5-6-8-20(19)25(22)15(2)3/h5-12,15,17H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAHWRYZQQKHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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